molecular formula C15H13N3O3S B4906780 4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide CAS No. 28558-62-5

4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

Cat. No.: B4906780
CAS No.: 28558-62-5
M. Wt: 315.3 g/mol
InChI Key: VSSQXOURQLCLKF-UHFFFAOYSA-N
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Description

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonylhydrazones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonylhydrazide with an appropriate indole derivative under specific conditions. One common method is the condensation reaction between 4-methylbenzenesulfonylhydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of sulfonylhydrazones, including 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide, often employs green chemistry principles. A notable method involves the one-pot synthesis using sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, which is both eco-friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the indole and sulfonylhydrazone moieties .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonylhydrazones with higher oxidation states, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the type of cells involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide is unique due to its specific indole and sulfonylhydrazone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, better stability, and more versatile applications in various fields .

Biological Activity

The compound 4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide (CAS Number: 236715) is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S, with a molecular weight of 317.35 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a sulfonohydrazide functional group that may enhance its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15.0Caspase activation
Compound BMCF-720.5Cell cycle arrest
Compound CA54910.2Apoptosis induction

Anti-inflammatory Effects

Hydrazone derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity Overview

Compound NameBacteria TestedMIC (µg/mL)
Compound DE. coli64
Compound ES. aureus32
Compound FPseudomonas aeruginosa128

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several indole-based hydrazones and evaluated their anticancer efficacy against human cancer cell lines. The lead compound displayed significant cytotoxicity in MCF-7 cells with an IC50 value of 18 µM, suggesting a promising therapeutic index for further development .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory effects of hydrazone derivatives in a rat model of arthritis. The administration of the compound resulted in a marked reduction in paw swelling and histological improvements in joint tissues, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-6-8-11(9-7-10)22(20,21)18-17-14-12-4-2-3-5-13(12)16-15(14)19/h2-9,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSQXOURQLCLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417980
Record name ST50183111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28558-62-5
Record name NSC39529
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39529
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50183111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 2
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 3
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 4
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 5
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide

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